

Application Note: Quantification of Alfacalcidol in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: *Alfacalcidol*

Cat. No.: *B1684505*

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Introduction

Alfacalcidol (1 α -hydroxycholecalciferol) is a synthetic analog of vitamin D used in the management of hypocalcemia, osteodystrophy, and other conditions related to vitamin D deficiency. Accurate quantification of **alfacalcidol** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note provides a detailed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of **alfacalcidol** in human plasma samples. The described protocol includes procedures for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to efficiently extract **alfacalcidol** from plasma while minimizing matrix interference.

Materials:

- Human plasma samples

- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Centrifuge capable of 3000 x g
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- 0.45 µm syringe filters

Procedure:

- To 500 µL of plasma in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 3000 x g for 15 minutes to pellet the precipitated proteins^[1].
- Carefully transfer the supernatant to a clean tube.
- Add 2.0 mL of hexane to the supernatant for liquid-liquid extraction.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Transfer the upper hexane layer to a new tube.
- Repeat the hexane extraction (steps 5-8) on the lower aqueous layer to maximize recovery.
- Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

- Reconstitute the dried residue in 200 µL of the mobile phase.
- Vortex for 30 seconds to dissolve the extract.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC System and Chromatographic Conditions

The following HPLC conditions are optimized for the separation and quantification of **alfacalcidol**.

Parameter	Condition
HPLC System	A standard HPLC system with a UV detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Methanol (95:5, v/v)
Flow Rate	1.2 mL/min
Column Temperature	30°C
Detection Wavelength	265 nm
Injection Volume	50 µL
Run Time	Approximately 15 minutes

Note: The mobile phase should be filtered through a 0.2 µm filter and degassed before use.

Quantitative Data Summary

The following tables summarize the validation parameters for this HPLC method, demonstrating its suitability for the quantification of **alfacalcidol** in plasma.

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Alfacalcidol	5 - 100	> 0.998

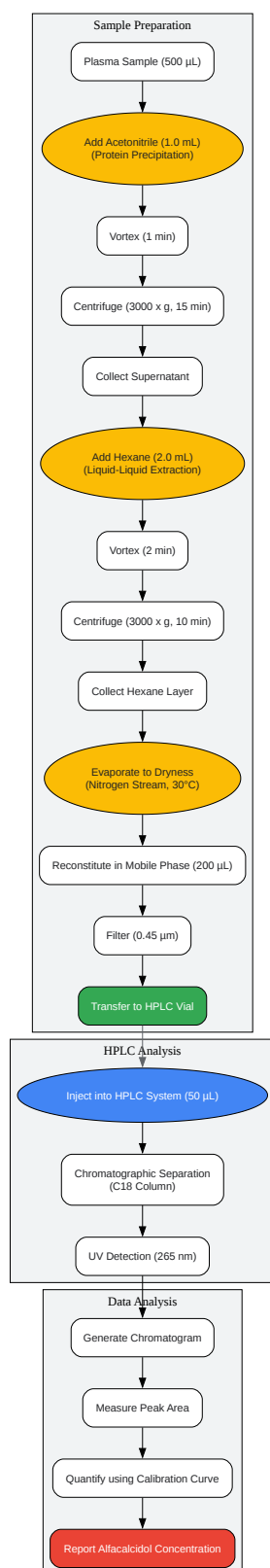
Table 2: Precision and Accuracy

Quality Control Sample (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (% Recovery)
Low QC (15 ng/mL)	< 5.0%	< 6.0%	95.5 - 104.5%
Mid QC (50 ng/mL)	< 4.5%	< 5.5%	96.0 - 103.0%
High QC (85 ng/mL)	< 4.0%	< 5.0%	97.0 - 102.5%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (ng/mL)
LOD	1.5
LOQ	5.0

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **alfalcidol** in plasma.

Discussion

The presented HPLC-UV method provides a reliable and robust approach for the quantification of **alfacalcidol** in human plasma. The sample preparation procedure, involving protein precipitation followed by liquid-liquid extraction, effectively removes matrix components that could interfere with the analysis. The chromatographic conditions are optimized to achieve good separation of **alfacalcidol** from endogenous plasma components.

The method has been validated according to standard guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range. The established LOD and LOQ are sufficient for pharmacokinetic and bioavailability studies. This detailed protocol can be readily implemented in a laboratory setting for routine analysis of **alfacalcidol** in plasma samples.

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References

- 1. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
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